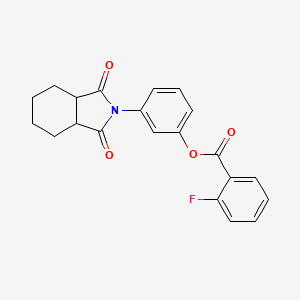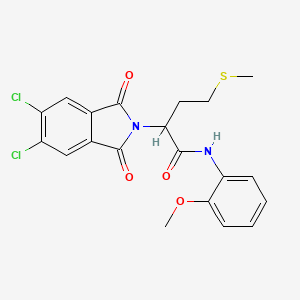![molecular formula C22H20F3NO2 B4009309 10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4009309.png)
10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid
Beschreibung
Synthesis Analysis
The synthesis of complex cyclic compounds often involves multi-step reactions, where each step must be carefully controlled to achieve the desired product. While specific details on the synthesis of 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid are not directly available, research on similar compounds, such as the formation of pentakis(trifluoromethyl)phenyl derivatives, provides insight into potential synthetic routes. These processes typically involve the use of (trifluoromethyl)copper species and can lead to highly functionalized and sterically crowded molecules (Kütt et al., 2008).
Molecular Structure Analysis
The molecular structure of cyclic compounds is crucial in determining their reactivity and physical properties. Research on related cyclic and polycyclic compounds reveals the importance of bond angles, torsional strain, and electron distribution in defining their structural characteristics. For example, studies on the stereodynamics of diphenyl-azatetracyclo compounds have shown how nitrogen inversion and phenyl rotation can be significantly restricted due to the molecule's conformation (Gribble et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid can be inferred from studies on similar molecules. For instance, the reactivity of polyfluorocyclopentadienes with phenyl azide suggests potential reactions involving azide compounds, leading to the formation of triazolines and aziridines, indicative of the compound's electrophilic and nucleophilic reaction sites (Banks et al., 1971).
Physical Properties Analysis
The physical properties of such a complex molecule would likely include significant considerations of its boiling point, solubility, and crystalline structure. While direct data on 10-[3-(Trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene-5-carboxylic acid are not available, analogous compounds exhibit unique properties due to their sterically crowded configurations and functional groups, affecting solubility and melting points (Linden et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound, particularly its acidity, basicity, and potential for forming derivatives, would be influenced by the presence of trifluoromethyl groups and the azatetracyclo structure. Research on similar compounds, such as trifluoromethyl derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane, demonstrates how substituents affect reactivity, indicating potential areas of chemical interest for further exploration (Linden et al., 2005).
Eigenschaften
IUPAC Name |
10-[3-(trifluoromethyl)phenyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO2/c23-22(24,25)15-3-1-2-13(9-15)20-19-12-5-4-11(8-12)18(19)16-10-14(21(27)28)6-7-17(16)26-20/h1-3,6-7,9-12,18-20,26H,4-5,8H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGCTBNJCAWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B4009234.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N'-ethylurea](/img/structure/B4009245.png)
amino]butan-1-ol](/img/structure/B4009251.png)

![4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4009265.png)
![5-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4009266.png)
![N-[4-acetyl-5-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4009279.png)

![4-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4009301.png)
![2-(6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4009317.png)
![3-(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)propanenitrile](/img/structure/B4009323.png)
![4-chloro-3-methylphenyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)(phenyl)acetate](/img/structure/B4009325.png)
![1-[(4-butoxy-3-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B4009333.png)
![1-(2-amino-2-oxoethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B4009336.png)